(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine compound notable for its trifluoromethoxy group, which enhances its chemical properties. This compound is primarily classified as an organic intermediate and is used in various synthetic applications in medicinal chemistry and materials science. The compound's molecular formula is , with a molecular weight of approximately 241.64 g/mol .
The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride typically involves several key steps:
In industrial settings, optimized conditions such as high-pressure reactors or continuous flow systems may be employed to enhance yield and purity. Advanced purification techniques, including crystallization and chromatography, are also utilized.
The molecular structure of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride features a phenyl ring substituted with a trifluoromethoxy group and an ethanamine moiety. The presence of the trifluoromethoxy group significantly influences the compound's electronic properties.
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride can undergo various chemical reactions:
The mechanism of action for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethoxy group enhances binding affinity and selectivity towards these targets, potentially modulating neurotransmitter systems, which may lead to therapeutic effects in neurological and psychiatric disorders .
The compound has a high gastrointestinal absorption rate, indicating potential bioavailability when used in pharmaceutical applications .
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has diverse applications across several fields:
This comprehensive overview highlights the significance of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride in both academic research and industrial applications, showcasing its chemical versatility and potential therapeutic benefits.
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride belongs to the chiral β-arylethylamine structural family, characterized by a stereogenic center adjacent to an aromatic ring. The synthesis of such enantiopure amines typically leverages chiral auxiliaries, enzymatic resolution, or catalytic asymmetric hydrogenation. The trifluoromethoxy (-OCF₃) substituent introduces unique steric and electronic challenges due to its bulkiness and strong electron-withdrawing nature, which can impede stereoselective transformations. Resolving racemic mixtures via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) remains industrially prevalent, though enzymatic methods employing lipases or transaminases offer greener alternatives [2] [9]. Key strategies include:
Table 1: Asymmetric Synthesis Approaches for Chiral β-Arylethylamines
Method | Chiral Inductor | Yield Range | ee Range | Limitations |
---|---|---|---|---|
Diastereomeric Salt Res. | D-Tartaric Acid | 60–85% | 87–99% | Low yields with -OCF₃ substrates |
Biocatalytic Resolution | Lipase B | 40–70% | 78–95% | Moderate enantioselectivity |
Asymmetric Hydrogenation | Rh-Quinap Complex | 75–92% | >98% | Costly catalysts |
Aziridine Ring-Opening | Chiral Sulfinyl Auxiliary | 80–95% | >99% | Multi-step synthesis |
Enantioselective catalysis provides efficient access to the (S)-configuration. Transition-metal-catalyzed asymmetric hydrogenation of ketimines derived from 4-(trifluoromethoxy)acetophenone delivers moderate to high enantioselectivity (up to 98% ee). Rhodium complexes with chiral ligands like (S)-Quinap facilitate hydrosilylation or hydrogenation but suffer from high costs and sensitivity to the -OCF₃ group’s size [9]. Organocatalytic methods offer metal-free alternatives:
Recent advances include photoredox-organocatalyst dual systems for radical-based asymmetric amination, though applicability to electron-deficient aryl groups remains underexplored [7].
Hydrochloride salt formation enhances stability and crystallinity. Key challenges include:
Table 2: Hydrochloride Salt Crystallization Conditions
Solvent System | Temperature (°C) | Particle Size (µm) | Purity After Crystallization | Residual Solvents (ppm) |
---|---|---|---|---|
EtOAc/n-Heptane | 0–5 | 20–40 | >99.0% | <300 |
i-PrOH/MTBE | 20–25 | 30–50 | 99.2% | <450 |
n-Propanol/H₂O | 10–15 | 15–35 | >99.5% | <200 |
The -OCF₃ group profoundly influences synthetic and physicochemical outcomes versus -CF₃:
Table 3: Impact of Trifluoromethoxy vs. Trifluoromethyl on Key Properties
Property | -OCF₃ Derivative | -CF₃ Derivative | Biological Consequence |
---|---|---|---|
log P | 3.16 | 2.83 | Enhanced membrane permeability |
Aqueous Solubility | 0.0904 mg/mL | 0.137 mg/mL | Formulation challenges |
pKₐ (amine) | 9.1 | 9.6 | Altered salt stability |
Metabolic Stability | t₁/₂ = 42 min (HLM) | t₁/₂ = 28 min (HLM) | Extended in vivo half-life |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: